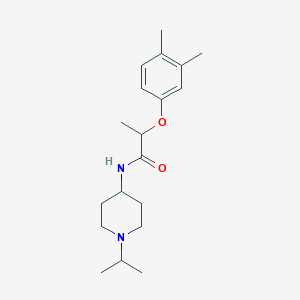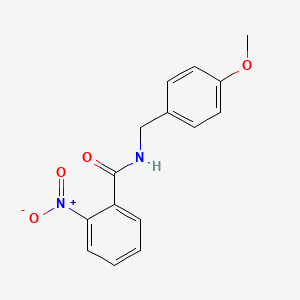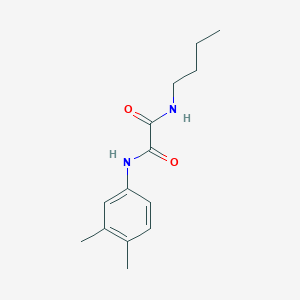
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as A-796260, is a synthetic compound that belongs to the class of drugs called kappa opioid receptor agonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective agonist for the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the kappa opioid receptor by 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide leads to the inhibition of neurotransmitter release, which results in analgesia and other physiological effects.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the kappa opioid receptor. This allows researchers to study the specific effects of kappa opioid receptor activation without interference from other receptors. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and potency in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective kappa opioid receptor agonists. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. Furthermore, investigations into the potential use of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in treating drug addiction, depression, and anxiety are warranted. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide will be important for the development of potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3,4-dimethylphenol with isobutyryl chloride to form 3,4-dimethylphenyl isobutyrate. This intermediate is then reacted with N-isopropylpiperidine to form 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been investigated for its potential use in treating drug addiction, depression, and anxiety. Furthermore, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-13(2)21-10-8-17(9-11-21)20-19(22)16(5)23-18-7-6-14(3)15(4)12-18/h6-7,12-13,16-17H,8-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPDATGOYOTMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)


![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)

![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)